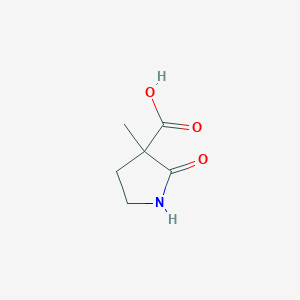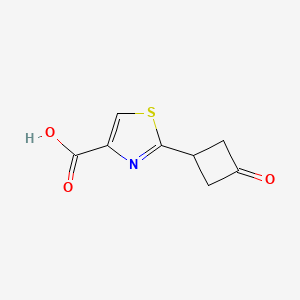
5-Oxo-3-(2-pyridinyl)proline
描述
5-Oxo-3-(2-pyridinyl)proline (5-OPP) is a small molecule that has recently become a focus of scientific research due to its potential applications in various areas. 5-OPP has a wide range of biochemical and physiological effects, which makes it an attractive compound for laboratory experiments.
科学研究应用
5-Oxo-3-(2-pyridinyl)proline has been studied for its potential applications in various scientific research areas. It has been found to be a potent inhibitor of the enzyme N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal excitability. This compound has also been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
作用机制
5-Oxo-3-(2-pyridinyl)proline acts as an NMDA receptor antagonist, which means that it binds to the NMDA receptor and prevents it from being activated. This inhibition of the NMDA receptor leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as glutamate and aspartate. Additionally, this compound has been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo studies. In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in cell proliferation and apoptosis, which can lead to the death of cancer cells. Additionally, this compound has been found to reduce the release of neurotransmitters, such as glutamate and aspartate, which can lead to a decrease in neuronal excitability. In vivo studies have shown that this compound can reduce the growth of certain cancer cell lines and can also reduce the symptoms of neurodegenerative diseases, such as Alzheimer’s disease.
实验室实验的优点和局限性
The advantages of using 5-Oxo-3-(2-pyridinyl)proline in laboratory experiments include its availability, low cost, and wide range of biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize, which makes it suitable for large-scale synthesis. The main limitation of using this compound in laboratory experiments is its potential toxicity, which can be a concern when using high concentrations of the compound.
未来方向
The future directions for 5-Oxo-3-(2-pyridinyl)proline research include further investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, and further exploration of its potential as an anti-cancer agent. Additionally, further research should be conducted to understand the mechanism of action of this compound and to identify potential side effects. Finally, further research should be conducted to explore the potential of this compound as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease.
属性
IUPAC Name |
5-oxo-3-pyridin-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-8-5-6(9(12-8)10(14)15)7-3-1-2-4-11-7/h1-4,6,9H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREVOBNPKYLWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


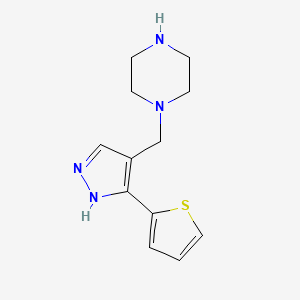
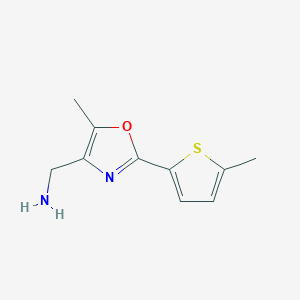
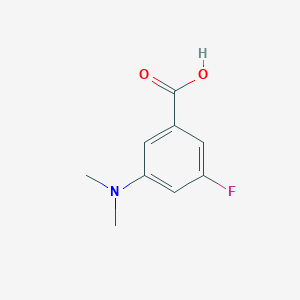
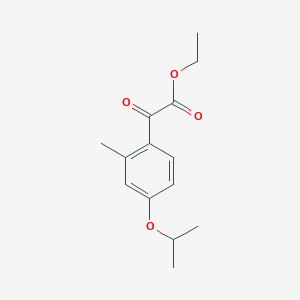
![(1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1471846.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471847.png)
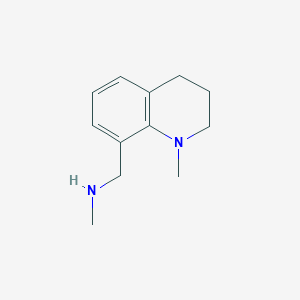
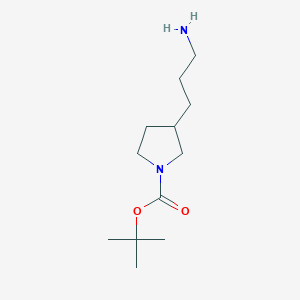
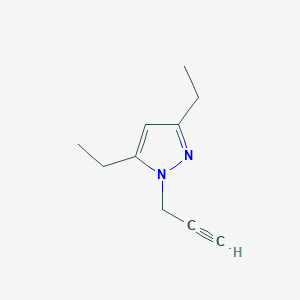
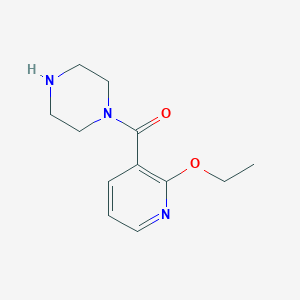
![3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471854.png)
![1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1471855.png)
